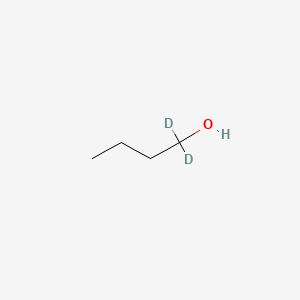

1,1-Dideuteriobutan-1-ol

Description

1,1-Dideuteriobutan-1-ol is a deuterated derivative of butan-1-ol, where two hydrogen atoms at the C1 position are replaced with deuterium isotopes. This substitution alters its physical and chemical properties, such as vibrational frequencies, boiling points, and reaction kinetics, making it valuable in mechanistic studies, isotopic labeling, and spectroscopic analysis.

Propriétés

IUPAC Name |

1,1-dideuteriobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-APZFVMQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Dideuteriobutan-1-ol can be synthesized through the reduction of 1,1-dideuteriobutanal using deuterium gas in the presence of a suitable catalyst. Another method involves the deuteration of butan-1-ol using deuterium oxide (D₂O) in the presence of a base.

Industrial Production Methods: Industrial production of 1,1-dideuteriobutan-1-ol typically involves the catalytic hydrogenation of 1,1-dideuteriobutanal. The process requires precise control of reaction conditions to ensure high yield and purity of the deuterated product.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Dideuteriobutan-1-ol undergoes various chemical reactions similar to those of butan-1-ol, including:

Oxidation: It can be oxidized to 1,1-dideuteriobutanal and further to 1,1-dideuteriobutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 1,1-dideuteriobutane using strong reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as 1,1-dideuteriobutyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), sodium hydroxide (NaOH).

Major Products:

Oxidation: 1,1-Dideuteriobutanal, 1,1-Dideuteriobutanoic acid.

Reduction: 1,1-Dideuteriobutane.

Substitution: 1,1-Dideuteriobutyl halides.

Applications De Recherche Scientifique

Chemistry: 1,1-Dideuteriobutan-1-ol is used as an isotopic tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms by tracking the incorporation and transformation of deuterium-labeled compounds.

Medicine: It is utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In the industrial sector, 1,1-dideuteriobutan-1-ol is used in the synthesis of deuterated compounds, which are valuable in various applications, including materials science and the development of new pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1,1-dideuteriobutan-1-ol involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.

Molecular Targets and Pathways: In enzymatic reactions, 1,1-dideuteriobutan-1-ol can be used to probe the active sites of enzymes and the specific steps in catalytic cycles. The presence of deuterium can alter the rate-determining steps, providing insights into the reaction mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The provided evidence includes data on alcohols and amino alcohols with varying chain lengths, functional groups, and applications. Below is a detailed comparison of 1,1-Dideuteriobutan-1-ol with analogous compounds, inferred from structural similarities and general deuterium effects:

Non-Deuterated Alcohols

Butan-1-ol (C₄H₉OH)

- Physical Properties : Boiling point ≈ 117°C, density ≈ 0.81 g/cm³.

- Reactivity : Undergoes typical alcohol reactions (oxidation, esterification).

- Deuterated Comparison : 1,1-Dideuteriobutan-1-ol likely has a slightly higher boiling point and reduced vibrational energy due to deuterium’s higher mass .

- Dodecan-1-ol (C₁₂H₂₅OH) Physical Properties: Boiling point ≈ 259°C, longer hydrophobic chain . Key Differences: 1,1-Dideuteriobutan-1-ol’s shorter chain reduces hydrophobicity but enhances solubility in polar solvents. Deuterium substitution may also lower its flammability compared to non-deuterated alcohols .

Amino Alcohols

- 5-(Diethylamino)pentan-1-ol (C₉H₂₁NO) Structure: Contains an amine group, enhancing basicity and reactivity. Applications: Used in pharmaceuticals and surfactants . Deuterated Comparison: Deuterium in 1,1-Dideuteriobutan-1-ol would reduce its acidity (pKa shift) compared to amino alcohols, affecting proton-transfer reactions .

- 1-(Diethylamino)butan-2-ol (C₈H₁₉NO) Safety Profile: Classified as non-hazardous under GHS . Contrast: Deuterated alcohols like 1,1-Dideuteriobutan-1-ol may exhibit altered metabolic pathways in biological systems due to kinetic isotope effects .

Data Table: Key Properties of Selected Alcohols

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| 1,1-Dideuteriobutan-1-ol* | C₄D₂H₇O | ~120 (estimated) | ~0.82 (estimated) | Isotopic labeling, NMR studies |

| Butan-1-ol | C₄H₁₀O | 117 | 0.81 | Solvent, synthesis |

| Dodecan-1-ol | C₁₂H₂₆O | 259 | 0.83 | Surfactants, cosmetics |

| 5-(Diethylamino)pentan-1-ol | C₉H₂₁NO | Not reported | Not reported | Pharmaceutical intermediates |

| 1-Octadecanol | C₁₈H₃₈O | 210–220 | 0.81 | Lubricants, emulsifiers |

*Estimated values based on isotopic substitution trends .

Research Findings and Isotopic Effects

- Kinetic Isotope Effects (KIE) : Deuterium substitution at the C1 position in 1,1-Dideuteriobutan-1-ol slows reaction rates in processes involving C-H bond cleavage, such as oxidation or enzymatic metabolism .

- Spectroscopic Utility : The compound’s deuterated C-H bonds produce distinct NMR and IR signals, aiding in molecular structure elucidation .

- Thermodynamic Stability: Deuterium’s lower zero-point energy may enhance thermal stability compared to non-deuterated butan-1-ol .

Limitations and Knowledge Gaps

The provided evidence lacks direct data on 1,1-Dideuteriobutan-1-ol, necessitating extrapolation from structurally related compounds. Further experimental studies are required to validate its exact physical properties and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.